![molecular formula C8H14O2 B1240252 2-Ethylhex-2-enoic acid CAS No. 5309-52-4](/img/structure/B1240252.png)
2-Ethylhex-2-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethylhex-2-enoic acid and its derivatives can involve various chemical procedures. For instance, the synthesis of related compounds such as 1,4-polyisoprene supported 2-chloroethylphosphonic acid, a stimulating compound for latex production, involves chemical modification and grafting processes, highlighting the complex synthesis pathways that can be related to this compound derivatives (Derouet, Cauret, & Brosse, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as ethyl 2,3-dideoxy-α-d-erythro-hex-2-enopyranoside, showcases characteristics like orthorhombic crystal structures and specific conformational properties, which can provide insights into the structural aspects of this compound and its behavior in various chemical environments (Wingert, Ruble, & Jeffrey, 1984).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound can be inferred from studies on similar compounds. For example, the metabolism of (E)-2-ethylhex-2-enoic acid in barley seedlings involves rapid uptake and transformation into various metabolites, showcasing the compound's reactivity and potential interactions within biological systems (Schneider, Schütte, & Preiss, 1986).
Scientific Research Applications
Antifungal Properties
2-Ethylhex-2-enoic acid and its analogs exhibit significant antifungal properties. Research by Casperson, Banasiak, Lyr, and Sunkel (1986) demonstrated the effectiveness of these compounds against various fungi. The study showed that enolacetate of this compound had greater fungicidal activity than its aldehyde and alcohol counterparts. The effects were also evident in the ultrastructural changes observed in fungi like Mucor mucedo when exposed to these compounds, particularly impacting mitochondrial and nuclear membranes (Casperson et al., 1986).
Plant Growth Regulation
In the context of plant growth, this compound plays a role as a regulator. Schneider, Schütte, and Preiss (1986) studied the metabolism of this compound in barley seedlings, revealing its rapid uptake and conversion into various metabolites. The study highlighted the significant interactions within the plant metabolism, indicating the compound's role in the complex biological processes of plant growth (Schneider et al., 1986).
Polyketide Production in Marine Fungi
Kossuga, Ferreira, Sette, and Berlinck (2013) discovered novel polyketides, including a derivative of this compound, in the co-cultivation of marine-derived fungal strains. This finding contributes to the understanding of secondary metabolites in marine fungi, which can have implications for pharmaceutical and biochemical applications (Kossuga et al., 2013).
Rubber Production Enhancement
This compound derivatives are used to enhance rubber production. Derouet, Cauret, and Brosse (2003) explored the synthesis of 1,4-polyisoprene support of 2-chloroethylphosphonic acid, a compound known for its stimulating effects on latex production in rubber trees. The study aimed to create derivatives with prolonged stimulating activity, highlighting the potential of this compound derivatives in agricultural applications (Derouet et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is widely used in esters for pvb film plasticizers and synthetic lubricants . It is also used in the production of metal soaps for paint driers, in automotive coolants, and PVC stabilizers .
Mode of Action
Given its wide range of applications, it can be inferred that it interacts with its targets to produce desired effects such as enhancing the properties of synthetic lubricants, acting as a plasticizer in pvb films, and stabilizing pvc .
Biochemical Pathways
The metabolism of 2-Ethylhex-2-enoic acid has been studied in excised seedlings of barley (Hordeum vulgare) . It was rapidly taken up from the nutrient medium. The metabolites were isolated by extraction with methanol, separated and purified by TLC and HPLC, and identified by enzymatic, chemical, and spectrometric methods . A rapid conjugation with glucose was observed, decreasing in concentration again after longer time periods in favor of disaccharide esters, higher conjugates, and a hydroxylation product which was present in free and conjugated form .
Pharmacokinetics
The metabolism study in barley seedlings suggests that it is rapidly absorbed and metabolized .
Result of Action
Its wide range of applications suggests that it produces desirable effects in various industries, such as enhancing the properties of synthetic lubricants, acting as a plasticizer in pvb films, and stabilizing pvc .
properties
IUPAC Name |
(E)-2-ethylhex-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYPHJOHOCYII-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\CC)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5309-52-4 | |
Record name | 2-Ethyl-2-hexenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ethylhex-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Ethylhex-2-enoic acid (EHA) interact with plants and what are the downstream effects?
A1: Research indicates that EHA is rapidly absorbed by barley seedlings when introduced through the nutrient medium []. Inside the plant, EHA undergoes a series of metabolic transformations. Initially, it conjugates with glucose, forming a glucose ester. Over time, this conjugate decreases as the plant further metabolizes EHA into disaccharide esters, higher-order conjugates, and a hydroxylated form. This hydroxylation product exists both freely and in conjugated forms []. These metabolic processes suggest that EHA may influence plant growth and development by potentially interacting with various metabolic pathways.
Q2: Does the structure of this compound influence its antifungal activity?
A2: Yes, the structure of EHA and its analogs significantly impacts their antifungal activity []. Studies comparing EHA to its corresponding aldehyde (2-Ethylhex-2-en-1-al), alcohol (2-Ethylhex-2-en-1-ol), and enolacetate revealed a clear trend in potency. The enolacetate derivative displayed the strongest antifungal effects, followed by EHA itself, then the aldehyde, and lastly the alcohol. Interestingly, this pattern held true for both saturated and unsaturated analogs, although the unsaturated versions consistently demonstrated greater efficacy []. This suggests that the presence and nature of the functional group directly attached to the carbon chain play a crucial role in determining the antifungal potency of these compounds.
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